molecular formula C30H42O6 B050078 Cucurbitacin S CAS No. 60137-06-6

Cucurbitacin S

Cat. No. B050078
CAS RN: 60137-06-6
M. Wt: 498.6 g/mol
InChI Key: MBYLRWSUZLFUTO-PQNVQGKDSA-N
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Description

Cucurbitacins are a class of secondary metabolites primarily found in the plant kingdom, especially in the Cucurbitaceae family . They are known for their significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . Cucurbitacins are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . Most cucurbitacins are tetracyclic except some have an extra ring due to formal cyclization between C 16 and C 24 as in cucurbitacin S .


Synthesis Analysis

The synthesis of cucurbitacin IIa derivatives has been reported . The process involves various chemical reactions and conditions, including the use of corresponding diol, 2N NaOH, THF, and other reagents .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbon atoms on their basic skeleton . The molecular docking analysis showed that cucurbitacins bind to several target proteins .


Chemical Reactions Analysis

Cucurbitacins have been reported to exhibit significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . They are known to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest .


Physical And Chemical Properties Analysis

Cucurbitacins are derived from the basic cucurbitane ring skeleton, a triterpene hydrocarbon . They are characterized by their distinctive features due to modifications by groups containing oxygen and double bonds . After intravenous administration, cucurbitacins are distributed in large volumes .

Scientific Research Applications

Anti-Cancer Properties

Cucurbitacins and their derivatives have been found to inhibit cancer growth through a wide range of mechanisms . These include inducing apoptosis (programmed cell death), autophagy (self-degradation of cells), cell cycle arrest, and inhibiting cancer invasion and migration . They have been the subject of extensive scientific research due to their broad range of pharmacological effects .

Anti-Inflammatory Effects

Cucurbitacins have been reported to have significant anti-inflammatory properties . They can help reduce inflammation, which is a key factor in many chronic diseases.

Antimicrobial Activity

Cucurbitacins have demonstrated antimicrobial properties . This makes them potentially useful in combating various types of bacterial and fungal infections.

Antiviral Properties

Research has shown that Cucurbitacins also have antiviral properties . This suggests they could be used in the development of new antiviral drugs.

Antidiabetic Effects

Cucurbitacins have been found to have antidiabetic effects . This could make them a valuable tool in the management and treatment of diabetes.

Hepatoprotective Properties

Cucurbitacins have been reported to have hepatoprotective properties . This means they may help protect the liver from damage, which could be beneficial in the treatment of liver diseases.

Antioxidant Activity

Cucurbitacins have been found to have antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Cardioprotective Properties

Cucurbitacins have been reported to have cardioprotective properties . This suggests they could help protect the heart and cardiovascular system, potentially reducing the risk of heart disease.

Mechanism of Action

Cucurbitacin S: A Comprehensive Review of its Mechanism of Action

Cucurbitacin S, also known as Cucurbitacins, is a class of secondary metabolites primarily present in the plant kingdom, especially in the Cucurbitaceae family . This compound has been extensively studied for its significant biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .

Target of Action

The primary targets of Cucurbitacin S are the JAK/STAT3 signaling pathway , ATP citrate lyase (ACYL) , and the protein GRP78 . These targets play essential roles in the activation, proliferation, and maintenance of cells .

Mode of Action

Cucurbitacin S interacts with its targets, leading to significant changes in cellular processes. It inhibits the JAK/STAT3 signaling pathway , downregulates the GRP78/FOXM1/KIF20A signaling pathway by targeting the protein GRP78 , and inhibits ATP citrate lyase (ACYL) in a dose-dependent manner .

Biochemical Pathways

The affected pathways include the JAK/STAT3 signaling pathway and the GRP78/FOXM1/KIF20A signaling pathway . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and the induction of apoptosis .

Pharmacokinetics

Cucurbitacin S exhibits a large volume of distribution . After intravenous administration, it is distributed in large volume 51.65 L/kg and exhibits high tissue to plasma concentration ratios of 60–280-folds in many organs . The maximum concentration (C max) is 0.0097 and 0.03124 mg/L in 1 h, with 2 and 4 mg/kg extracted from natural sources, while C max is 3.41 × 10 −5 mg/L in 3 h with 8 mg/kg from commercial sources .

Result of Action

The molecular and cellular effects of Cucurbitacin S’s action include the inhibition of cell proliferation, the induction of apoptosis , and the considerable inhibition of tumor growth .

Safety and Hazards

Cucurbitacins are toxic if swallowed or in contact with skin . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing, and immediately calling a poison center/doctor if swallowed .

Future Directions

Cucurbitacins have shown promising anticancer/chemopreventive potential in both in vitro and in vivo studies . Therefore, a comprehensive review on this topic is recommended for future clinical research . Also, as oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances their relative bioavailability .

properties

IUPAC Name

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLRWSUZLFUTO-PQNVQGKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975565
Record name 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin S

CAS RN

60137-06-6
Record name Cucurbitacin S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60137-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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